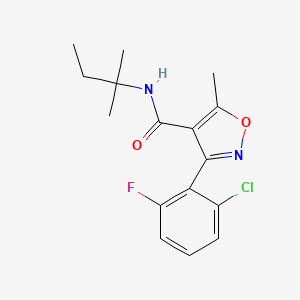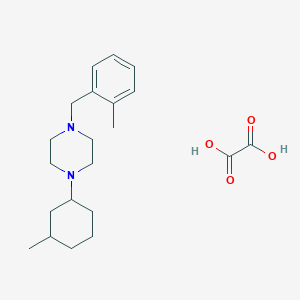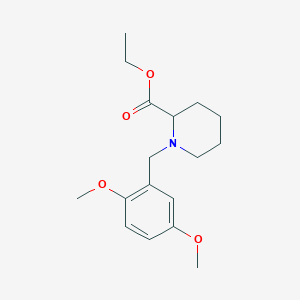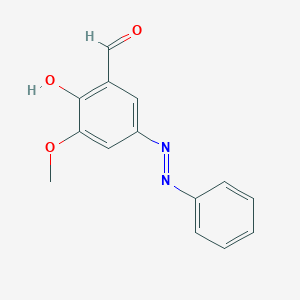![molecular formula C18H19ClO4 B4970747 4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde, also known as GW 501516, is a synthetic drug that was developed to treat metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs). Unlike anabolic steroids, SARMs do not have the same harmful side effects and are considered safer alternatives. GW 501516 has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and stamina.
Mécanisme D'action
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism and energy production. By activating PPARδ, this compound 501516 increases the body's ability to burn fat and generate energy, leading to improved endurance and stamina.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased endurance and stamina. Additionally, this compound 501516 has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde 501516 has several advantages for lab experiments. It is a highly specific and potent agonist of PPARδ, making it a useful tool for studying the role of PPARδ in metabolic regulation. Additionally, this compound 501516 has been shown to have minimal toxicity and side effects, making it a safer alternative to other drugs.
However, there are also limitations to using this compound 501516 in lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to maintain consistent levels of the drug. Additionally, there is limited information on the long-term effects of this compound 501516, making it important to exercise caution when using the drug in experiments.
Orientations Futures
There are several potential future directions for research on 4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde 501516. One area of interest is the drug's potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Additionally, there is interest in studying the drug's effects on muscle wasting and cachexia, as well as its potential as a performance-enhancing drug in athletics. Finally, there is a need for further research on the long-term effects of this compound 501516, particularly in terms of its safety and potential for adverse effects.
Méthodes De Synthèse
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde 501516 is synthesized through a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 3-chlorophenol to form 3-(3-chlorophenoxy)benzaldehyde. This intermediate is then reacted with 4-bromobutanol to form this compound.
Applications De Recherche Scientifique
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism and reduce inflammation, making it a promising drug for the treatment of metabolic disorders such as diabetes and obesity. Additionally, this compound 501516 has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.
Propriétés
IUPAC Name |
4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-21-18-11-14(13-20)7-8-17(18)23-10-3-2-9-22-16-6-4-5-15(19)12-16/h4-8,11-13H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEQYTMBBVZFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B4970671.png)


![isopropyl 2-[(1-adamantylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4970678.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)
![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4970733.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)
